molecular formula C20H25NO3 B3106333 6-[(Phenylmethoxy)methyl]-4-(phenylmethyl)-2-morpholinemethanol CAS No. 1581750-87-9

6-[(Phenylmethoxy)methyl]-4-(phenylmethyl)-2-morpholinemethanol

Cat. No. B3106333
Key on ui cas rn: 1581750-87-9
M. Wt: 327.4 g/mol
InChI Key: FIXBPASWOSCPPO-UHFFFAOYSA-N
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Patent
US04252801

Procedure details

5.48 G (0.025 mole) of N,N-bis(2,3-epoxypropyl)benzylamine is added to a mixture of 2.70 g (0.025 mole) of benzyl alcohol in 75 ml of dioxane containing 1 equivalent of sodium hydride. The reaction is allowed to cool below 40° with an ice-bath for approximately 1/2 hour and is then heated at reflux overnight. After cooling to room temperature, the entire mixture is poured slowly, with stirring, into 150 ml of water. The aqueous mixture is extracted with 3×125 ml portions of chloroform. The CHCl3 extracts are combined, washed with 200 ml of water and 200 ml of saturated NaCl solution. The CHCl3 layer is then dried over anhydrous NaSO4, evaporated in vacuo to yield 6.1 g (74%) of crude product as a pale yellow oil. The oil is chromatographed on 300 g of neutral Alumina III to give 5.6 g (68%) of 6-[(phenylmethoxy)methyl]-4-(phenylmethyl)-2-morpholinemethanol.
Name
N,N-bis(2,3-epoxypropyl)benzylamine
Quantity
0.025 mol
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:16][CH:2]1[CH2:3][N:4]([CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[CH2:5][CH:6]1[O:8][CH2:7]1.[CH2:17]([OH:24])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.O1CCOCC1.[H-].[Na+]>O>[C:18]1([CH2:17][O:24][CH2:7][CH:6]2[CH2:5][N:4]([CH2:9][C:10]3[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=3)[CH2:3][CH:2]([CH2:16][OH:1])[O:8]2)[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:3.4|

Inputs

Step One
Name
N,N-bis(2,3-epoxypropyl)benzylamine
Quantity
0.025 mol
Type
reactant
Smiles
O1C(CN(CC2CO2)CC2=CC=CC=C2)C1
Name
Quantity
2.7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
Quantity
75 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool below 40° with an ice-bath for approximately 1/2 hour
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
is then heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
the entire mixture is poured slowly
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture is extracted with 3×125 ml portions of chloroform
WASH
Type
WASH
Details
washed with 200 ml of water and 200 ml of saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The CHCl3 layer is then dried over anhydrous NaSO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield 6.1 g (74%) of crude product as a pale yellow oil
CUSTOM
Type
CUSTOM
Details
The oil is chromatographed on 300 g of neutral Alumina III

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)COCC1OC(CN(C1)CC1=CC=CC=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 5.6 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04252801

Procedure details

5.48 G (0.025 mole) of N,N-bis(2,3-epoxypropyl)benzylamine is added to a mixture of 2.70 g (0.025 mole) of benzyl alcohol in 75 ml of dioxane containing 1 equivalent of sodium hydride. The reaction is allowed to cool below 40° with an ice-bath for approximately 1/2 hour and is then heated at reflux overnight. After cooling to room temperature, the entire mixture is poured slowly, with stirring, into 150 ml of water. The aqueous mixture is extracted with 3×125 ml portions of chloroform. The CHCl3 extracts are combined, washed with 200 ml of water and 200 ml of saturated NaCl solution. The CHCl3 layer is then dried over anhydrous NaSO4, evaporated in vacuo to yield 6.1 g (74%) of crude product as a pale yellow oil. The oil is chromatographed on 300 g of neutral Alumina III to give 5.6 g (68%) of 6-[(phenylmethoxy)methyl]-4-(phenylmethyl)-2-morpholinemethanol.
Name
N,N-bis(2,3-epoxypropyl)benzylamine
Quantity
0.025 mol
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:16][CH:2]1[CH2:3][N:4]([CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[CH2:5][CH:6]1[O:8][CH2:7]1.[CH2:17]([OH:24])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.O1CCOCC1.[H-].[Na+]>O>[C:18]1([CH2:17][O:24][CH2:7][CH:6]2[CH2:5][N:4]([CH2:9][C:10]3[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=3)[CH2:3][CH:2]([CH2:16][OH:1])[O:8]2)[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:3.4|

Inputs

Step One
Name
N,N-bis(2,3-epoxypropyl)benzylamine
Quantity
0.025 mol
Type
reactant
Smiles
O1C(CN(CC2CO2)CC2=CC=CC=C2)C1
Name
Quantity
2.7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
Quantity
75 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool below 40° with an ice-bath for approximately 1/2 hour
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
is then heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
the entire mixture is poured slowly
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture is extracted with 3×125 ml portions of chloroform
WASH
Type
WASH
Details
washed with 200 ml of water and 200 ml of saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The CHCl3 layer is then dried over anhydrous NaSO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield 6.1 g (74%) of crude product as a pale yellow oil
CUSTOM
Type
CUSTOM
Details
The oil is chromatographed on 300 g of neutral Alumina III

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)COCC1OC(CN(C1)CC1=CC=CC=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 5.6 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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